Polidocanol

Catalog No.
S539961
CAS No.
3055-99-0
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polidocanol

CAS Number

3055-99-0

Product Name

Polidocanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Polidocanol; C12E9, Dodecyl nonaethylene glycol ether, Dodecylnonaglycol, Polidocanol, Polyoxyethylene (9) lauryl ether; trade names: Asclera, Aethoxysklerol and Varithena; Laureth-9; Dodecylnonaoxyethylene glycol monoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound Polidocanol is 582.4343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy in Varicose Vein Treatment:

Research suggests polidocanol is effective in treating varicose veins of the lower extremities. A meta-analysis published in the National Institutes of Health's PMC database aimed to evaluate its efficacy and safety. The study analyzed data from multiple randomized controlled trials and concluded polidocanol shows promise as a treatment, with good results in terms of efficacy and minimal recurrence rates []. However, the authors highlight the need for further high-quality studies to strengthen the evidence base for its clinical use [].

Safety Profile:

Safety is a crucial aspect of scientific research on polidocanol. Studies generally report a good safety profile with a low incidence of complications when used for sclerotherapy []. However, some side effects, like temporary skin discoloration and telangiectasias (small red or purple spider veins), can occur [].

Ongoing Research:

Scientific research on polidocanol is ongoing. Researchers are exploring its potential applications beyond varicose vein treatment. For instance, some studies are investigating its use in treating hemorrhoids, although more research is needed to establish its efficacy and safety in this context [].

Polidocanol is an amphiphilic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. It is produced by the ethoxylation of dodecanol, a process involving the addition of ethylene oxide units to a dodecanol chain []. Polidocanol's amphiphilic nature makes it a valuable research tool in studies of membranes and drug delivery systems.


Molecular Structure Analysis

Polidocanol's structure consists of a long, aliphatic hydrocarbon chain (dodecanol) bonded to a chain of ethylene oxide units (polyethylene glycol). The length of the polyethylene glycol chain determines the specific type of polidocanol, with varying degrees of hydrophilicity []. This structure allows polidocanol to interact with both water and lipids, making it useful in solubilizing hydrophobic molecules.


Chemical Reactions Analysis

The synthesis of polidocanol involves the reaction of dodecanol with ethylene oxide under controlled conditions. This is a complex process that typically requires a catalyst []. Due to its commercial sensitivity, the specific details of the synthesis are not publicly available.

Polidocanol can undergo degradation reactions in the presence of enzymes or under extreme conditions like high temperatures or strong acids/bases. The specific products of these reactions would depend on the reaction conditions [].


Physical And Chemical Properties Analysis

Polidocanol exists as a colorless to slightly yellow viscous liquid at room temperature []. It is soluble in water and various organic solvents []. Specific data on melting point, boiling point, and other properties may vary depending on the specific type of polidocanol (determined by the length of the polyethylene glycol chain) [].

The mechanism of action of polidocanol depends on its application. In its role as a local anesthetic, it is thought to disrupt nerve impulse transmission by interacting with the cell membrane []. As a sclerosing agent for varicose veins, polidocanol damages the inner lining of the vein, causing it to collapse and seal shut [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

582.4343

Boiling Point

615.857 °C at 760 mmHg

LogP

3.94

Appearance

Liquid

Melting Point

33-36 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Wikipedia

Polidocanol

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
IN GENERAL, COMPD OF THIS TYPE ARE CALLED ALKYL ETHOXYLATES; THEY ARE HIGHLY SURFACE-ACTIVE AND ARE PRESENT IN SOME DETERGENT PRODUCTS.
INSECTICIDAL EFFECT OF POLYOXYETHYLENE LAURYL ETHER (PEL) ON THE HOUSEFLY WAS STUDIED TO CLARIFY ITS USEFULNESS FOR FLY CONTROL AT A WASTE DISPOSAL SITE. LD50 VALUES WERE APPROX 270 AND 260 MUG/FEMALE FOR ORGANOPHOSPHORUS INSECTICIDE-RESISTANT HOKKO COLONY AND FOR THE SUSCEPTIBLE TAKATSUKI STRAIN, RESPECTIVELY. IN THE INDOOR SPRAY, 89.2% WERE KILLED WITH 15-SECOND SPRAY OF 0.3% SOLN, AND ALL WITH 10-SECOND SPRAY OF 0.6% SOLN. IN THE FIELD TEST, THE REDUCTION RATE WAS VERY LOW WHEN THE 0.5% SOLN (1 L/SQ M) WAS SPRAYED AT LOW SPEED OF 0.1 L/SECOND. BUT THE REDUCTION RATES OF 50-91% WERE OBTAINED WHEN SPRAYED AT HIGH SPEED OF 10 L/SECOND.

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717]
Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]
Link

Explore Compound Types